3-Hexenyl isobutyrate

Description

Contextualization within Green Leaf Volatile (GLV) Research

Green Leaf Volatiles (GLVs) are a class of C6 compounds, including aldehydes, alcohols, and esters, that are synthesized by nearly all plants. nih.govresearchgate.net Their production is a hallmark of the plant's response to tissue damage, whether from mechanical wounding, herbivore feeding, or pathogen attack. nih.govresearchgate.net (Z)-3-Hexenyl isobutyrate is a characteristic ester within this family, synthesized via the oxylipin pathway. nih.gov

The biosynthesis of GLVs is initiated when cell damage occurs, triggering the release of polyunsaturated fatty acids like α-linolenic acid from cell membranes. nih.govresearchgate.net A cascade of enzymatic reactions follows, as detailed in the table below.

Table 1: Biosynthetic Pathway of Green Leaf Volatiles

| Step | Enzyme | Substrate | Product | Description |

|---|---|---|---|---|

| 1 | 13-Lipoxygenase (13-LOX) | α-Linolenic Acid | 13-Hydroperoxy-linolenic acid | Oxygen is added to the fatty acid. nih.gov |

| 2 | Hydroperoxide Lyase (HPL) | 13-Hydroperoxy-linolenic acid | (Z)-3-Hexenal | The hydroperoxide is cleaved into a C6 aldehyde. nih.govresearchgate.net |

| 3 | Alcohol Dehydrogenase (ADH) | (Z)-3-Hexenal | (Z)-3-Hexenol | The aldehyde is reduced to its corresponding alcohol. nih.gov |

This rapid production pathway allows plants to release a plume of volatile signals almost immediately after being wounded. nih.gov (Z)-3-Hexenyl isobutyrate, along with other GLV esters like (Z)-3-hexenyl acetate (B1210297) and (Z)-3-hexenyl butyrate (B1204436), is part of this defensive chemical signature. google.com

Interdisciplinary Significance in Chemical Ecology and Atmospheric Science

The importance of (Z)-3-hexenyl isobutyrate extends beyond plant physiology, playing significant roles in both chemical ecology and atmospheric science.

Chemical Ecology

In the field of chemical ecology, (Z)-3-hexenyl isobutyrate functions as a semiochemical—a chemical messenger that mediates interactions between organisms. Plants release this compound as part of a complex blend of volatiles in response to specific threats.

Plant Defense: Research has shown that GLV esters are crucial in plant defense. For example, in tomato plants, a blend of GLV esters including (Z)-3-hexenyl isobutyrate is emitted upon infection by the pathogen Pseudomonas syringae. biorxiv.org These volatiles can trigger defensive responses such as stomatal closure, which helps prevent further bacterial invasion. biorxiv.orgbiorxiv.org

Insect Interactions: Herbivory also induces the release of (Z)-3-hexenyl isobutyrate. Tobacco plants, for instance, emit this compound in response to feeding by Heliothis virescens caterpillars. nih.gov Such emissions can serve multiple purposes in plant defense, including deterring the feeding herbivore or acting as an indirect defense by attracting natural enemies of the pest. nih.govgoogle.com

Table 2: Documented Emission of (Z)-3-Hexenyl Isobutyrate by Plants

| Plant Species | Stimulus | Reference(s) |

|---|---|---|

| Nicotiana tabacum (Tobacco) | Herbivory by Heliothis virescens | nih.gov |

Atmospheric Science

As a biogenic volatile organic compound (BVOC), (Z)-3-hexenyl isobutyrate released from plants enters the atmosphere where it participates in chemical reactions. acs.org Its atmospheric journey is primarily dictated by its reactions with key oxidants like the hydroxyl radical (OH) and ozone (O₃). acs.orgacs.org Understanding the kinetics of these reactions is vital for accurately modeling air quality and atmospheric chemistry.

Scientific studies have experimentally determined the rate coefficients for these reactions, which quantify the speed at which (Z)-3-hexenyl isobutyrate is broken down in the atmosphere. The primary reaction mechanism involves the addition of the oxidant to the compound's carbon-carbon double bond. smolecule.com This degradation process influences the atmospheric lifetime of the compound and contributes to the formation of secondary atmospheric pollutants. acs.org

Table 3: Gas-Phase Reaction Rate Coefficients for cis-3-Hexenyl Isobutyrate

| Reactant | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

|---|---|---|---|

| OH Radical | 298 ± 2 | (4.84 ± 0.39) x 10⁻¹¹ | acs.orgnih.gov |

These kinetic data are fundamental for developing atmospheric models and predicting the environmental impact of biogenic emissions. acs.org

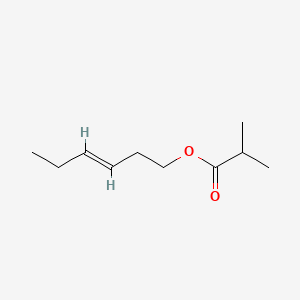

Structure

2D Structure

3D Structure

Properties

CAS No. |

84682-20-2 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

[(E)-hex-3-enyl] 2-methylpropanoate |

InChI |

InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h5-6,9H,4,7-8H2,1-3H3/b6-5+ |

InChI Key |

OSMAJVWUIUORGC-AATRIKPKSA-N |

SMILES |

CCC=CCCOC(=O)C(C)C |

Isomeric SMILES |

CC/C=C/CCOC(=O)C(C)C |

Canonical SMILES |

CCC=CCCOC(=O)C(C)C |

Other CAS No. |

84682-20-2 |

Origin of Product |

United States |

Biosynthesis and Endogenous Formation Pathways of 3 Hexenyl Isobutyrate

The Lipoxygenase (LOX) Pathway and Precursor Metabolism in Plants

The biosynthesis of 3-hexenyl isobutyrate is initiated through the lipoxygenase (LOX) pathway, a metabolic cascade triggered in response to tissue damage, such as from herbivores or pathogens. researchgate.netresearchgate.net This pathway transforms unsaturated fatty acids into a variety of signaling molecules, including the C6-volatiles known as green leaf volatiles (GLVs). researchgate.netipb.pt

Role of C18 Unsaturated Fatty Acids (e.g., Linoleic Acid, Linolenic Acid)

The primary precursors for the synthesis of this compound and other GLVs are C18 polyunsaturated fatty acids, predominantly linoleic acid and α-linolenic acid. researchgate.netfrontiersin.orgmdpi.com These fatty acids, released from chloroplast membranes upon cell disruption, serve as the initial substrate for the LOX enzyme. researchgate.netuliege.be The enzyme 13-lipoxygenase (13-LOX) specifically oxygenates these fatty acids at the 13th carbon position. frontiersin.org This crucial first step leads to the formation of 13-hydroperoxy-octadecadienoic acid (13-HPODE) from linoleic acid and 13-hydroperoxy-octadecatrienoic acid (13-HPOT) from α-linolenic acid. frontiersin.orgnih.gov

Hydroperoxide Lyase Pathway Integration in Ester Formation

Following the action of LOX, the hydroperoxide derivatives are cleaved by a specific enzyme called hydroperoxide lyase (HPL). researchgate.netmdpi.com This cleavage of 13-HPOT by 13-HPL yields (Z)-3-hexenal and a 12-oxo-acid. uliege.bemdpi.com The (Z)-3-hexenal is a highly reactive aldehyde and a central intermediate in the formation of various GLVs. researchgate.net It can be subsequently reduced to (Z)-3-hexenol by alcohol dehydrogenase (ADH). nih.govresearchgate.net It is this alcohol, (Z)-3-hexenol, that serves as the direct precursor for the esterification step that forms this compound. nih.gov

Enzymatic Mechanisms and Catalytic Specificity in this compound Synthesis

The final steps in the biosynthesis of this compound and related esters are catalyzed by specific enzymes that exhibit remarkable substrate specificity, ensuring the production of a diverse array of volatile compounds.

Alcohol Acyltransferase (AAT) Activity in GLV Esterification

The esterification of (Z)-3-hexenol to form this compound is carried out by alcohol acyltransferases (AATs). nih.govnih.gov These enzymes catalyze the transfer of an acyl group from an acyl-CoA donor to the alcohol acceptor, (Z)-3-hexenol. nih.gov In tomato, for instance, a specific AAT, SlAAT1, is responsible for the synthesis of various (Z)-3-hexenol esters, including (Z)-3-hexenyl isobutyrate. frontiersin.orgnih.gov The availability of different acyl-CoAs within the cell allows for the production of a variety of hexenyl esters, each with its unique aroma profile and biological function. frontiersin.org

Carboxylesterase (CXE) Activities and Substrate Specificity for Related Hexenyl Esters

While AATs are responsible for the synthesis of hexenyl esters, another class of enzymes, carboxylesterases (CXEs), can hydrolyze these esters back into their constituent alcohol and carboxylic acid. nih.govnih.gov This process is essentially the reverse of esterification. Studies in Arabidopsis have identified specific CXEs, such as AtCXE5 and AtCXE12, that can hydrolyze (Z)-3-hexenyl acetate (B1210297) to (Z)-3-hexenol. researchgate.net Kinetic analyses of these enzymes have revealed their substrate specificity. For example, a carboxylesterase from peach, PpCXE1, showed the highest catalytic activity towards (E)-2-hexenyl acetate. acs.orgfigshare.com This enzymatic activity suggests a dynamic regulation of GLV ester levels within the plant, allowing for a controlled release and modulation of volatile signals. nih.gov

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Lipoxygenase | LOX | Oxygenation of fatty acids | Linoleic acid, α-Linolenic acid | 13-HPODE, 13-HPOT |

| Hydroperoxide Lyase | HPL | Cleavage of hydroperoxides | 13-HPOT | (Z)-3-hexenal |

| Alcohol Dehydrogenase | ADH | Reduction of aldehydes | (Z)-3-hexenal | (Z)-3-hexenol |

| Alcohol Acyltransferase | AAT | Esterification of alcohols | (Z)-3-hexenol, Isobutyryl-CoA | This compound |

| Carboxylesterase | CXE | Hydrolysis of esters | (Z)-3-Hexenyl acetate | (Z)-3-hexenol, Acetic acid |

Atmospheric Chemistry and Environmental Transformation of 3 Hexenyl Isobutyrate

Gas-Phase Reaction Kinetics with Atmospheric Oxidants

The primary sinks for 3-hexenyl isobutyrate in the atmosphere are gas-phase reactions with photochemically generated oxidants. The presence of a carbon-carbon double bond and an ester functional group in its structure makes it susceptible to attack by several radical species.

Hydroxyl Radical (OH) Reaction Rate Coefficients and Mechanisms

During the daytime, the hydroxyl radical (OH) is the most significant atmospheric oxidant. The reaction with this compound is primarily initiated by the electrophilic addition of the OH radical to the C=C double bond, a common mechanism for unsaturated VOCs. nih.gov This addition leads to the formation of a chemically activated hydroxyalkyl radical, which can then undergo further reactions, contributing to the formation of secondary organic aerosols and other atmospheric constituents. acs.org

A 2024 study by Mairean et al. conducted at the "Alexandru Ioan Cuza" University of Iasi Environmental Simulation Chamber provided the first experimentally determined gas-phase reaction rate coefficient for cis-3-hexenyl isobutyrate with OH radicals. nih.govomicsdi.org The experiments were performed at 298 ± 2 K and atmospheric pressure. The reported rate coefficient is:

kOH = (4.84 ± 0.39) x 10-11 cm3 molecule-1 s-1 nih.gov

This value indicates a relatively rapid reaction, leading to a short atmospheric lifetime for this compound in the presence of OH radicals.

Table 1: Reaction Rate Coefficient of cis-3-Hexenyl Isobutyrate with Hydroxyl Radical (OH)

| Compound | Rate Coefficient (kOH) (cm3 molecule-1 s-1) | Temperature (K) | Pressure (mbar) | Reference |

| cis-3-Hexenyl Isobutyrate | (4.84 ± 0.39) x 10-11 | 298 ± 2 | 1000 ± 10 | nih.gov |

Ozone (O3) Reaction Rate Coefficients and Ozonolysis Pathways

Ozone (O3) is another critical oxidant in the troposphere, and its reaction with alkenes, known as ozonolysis, can be a significant degradation pathway, particularly in polluted environments or during nighttime. The reaction proceeds via the 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bond, forming an unstable primary ozonide which then decomposes to form a Criegee intermediate and a carbonyl compound. rsc.org

The first kinetic data for the gas-phase reaction of cis-3-hexenyl isobutyrate with ozone was presented in a 2025 study by Mairean et al. acs.org These experiments, conducted under simulated atmospheric conditions, determined the following rate coefficient:

kO3 = (7.9 ± 0.9) x 10-17 cm3 molecule-1 s-1 acs.org

While the reaction with ozone is slower than with the hydroxyl radical, it can become a competitive removal process, especially at elevated ozone concentrations. acs.org Studies on similar esters, such as cis-3-hexenyl acetate (B1210297), have shown that ozonolysis contributes to the formation of secondary organic aerosols. acs.org

Table 2: Reaction Rate Coefficient of cis-3-Hexenyl Isobutyrate with Ozone (O3)

| Compound | Rate Coefficient (kO3) (cm3 molecule-1 s-1) | Temperature (K) | Pressure (mbar) | Reference |

| cis-3-Hexenyl Isobutyrate | (7.9 ± 0.9) x 10-17 | 298 ± 2 | 1000 ± 10 | acs.org |

Nitrate (B79036) Radical (NO3) and Chlorine Radical (Cl) Driven Processes

During the nighttime, in the absence of sunlight, the nitrate radical (NO3) becomes a primary atmospheric oxidant. acs.org For unsaturated compounds like this compound, the reaction with NO3 can be a significant loss process. While direct experimental rate coefficients for the reaction of this compound with NO3 and Cl are not yet available in the literature, studies on analogous compounds provide insight. For instance, the rate coefficient for the reaction of cis-3-hexenyl acetate with NO3 has been reported as (2.46 ± 0.75) x 10-13 cm3 molecule-1 s-1. nih.govacs.org

Chlorine atoms (Cl), although present at much lower concentrations than OH radicals, can be important in specific environments like the marine boundary layer or in continental areas with industrial emissions. acs.orgbioline.org.br The reactions of Cl atoms with VOCs are typically very fast. For example, the rate coefficient for the reaction of cis-3-hexenyl formate (B1220265) with Cl atoms is (2.45 ± 0.30) x 10-10 cm3 molecule-1 s-1. nih.govbioline.org.br Given the structural similarities, the reaction of this compound with Cl atoms is also expected to be rapid.

Structure-Activity Relationships (SAR) in Atmospheric Reactivity

Structure-Activity Relationships (SARs) are valuable tools in atmospheric chemistry for estimating the reaction rate coefficients of compounds for which experimental data is unavailable. These models are based on the principle that the reactivity of a molecule is determined by its structural features.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxygenated Volatile Organic Compounds

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structure with reactivity. For oxygenated VOCs like this compound, QSAR models have been developed to predict their reaction rates with atmospheric oxidants. bioline.org.br These models often consider factors such as the nature of the substituent groups and the electronic properties of the molecule, like the energy of the Highest Occupied Molecular Orbital (HOMO). rsc.org

Recent experimental studies on a series of cis-3-hexenyl esters, including the isobutyrate, have highlighted the importance of generating new kinetic data to refine and further develop existing SAR methodologies for this class of compounds. nih.govomicsdi.org The comparison of experimental results with SAR estimates helps to validate and improve the predictive power of these models. nih.gov

Influence of Molecular Structure on Atmospheric Lifetimes

The atmospheric lifetime of a VOC is inversely proportional to the sum of the products of the rate coefficients of its reactions with atmospheric oxidants and the concentrations of those oxidants. The molecular structure of this compound directly influences its atmospheric lifetime by affecting its reactivity.

The primary reactive site in this compound is the C=C double bond, making its reactions with OH, O3, and NO3 the dominant removal pathways. nih.gov The presence of the ester group can also influence the reactivity. A study by Mairean et al. (2024) calculated the atmospheric lifetimes for a series of cis-3-hexenyl esters. nih.gov For cis-3-hexenyl isobutyrate, the lifetime with respect to reaction with OH radicals is estimated to be approximately 4.7 hours, assuming a global average OH concentration. nih.gov

Table 3: Estimated Atmospheric Lifetimes of cis-3-Hexenyl Isobutyrate

| Oxidant | Assumed Concentration (molecule cm-3) | Estimated Lifetime | Reference |

| OH | 1.13 x 106 | ~4.7 hours | nih.gov |

| O3 | 7 x 1011 | ~4.5 days | rsc.orgacs.org |

| NO3 | 5 x 108 | ~3.5 hours | rsc.org |

| Cl | 5 x 103 | ~4-5 days | rsc.orgacs.org |

Photochemical Oxidation Processes and Secondary Organic Aerosol (SOA) Formation Potential

Once released into the atmosphere, this compound is subject to photochemical oxidation, primarily initiated by reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate radicals (NO₃). mdpi.comicm.edu.pl These reactions are the principal degradation pathways for GLVs in the atmosphere. mdpi.com The presence of a carbon-carbon double bond in the this compound molecule makes it particularly susceptible to attack by these oxidants. nih.govresearchgate.net

Recent experimental studies have provided the first kinetic data for the gas-phase reactions of cis-3-hexenyl isobutyrate with OH radicals and ozone. nih.govsciprofiles.com The rate coefficients for these reactions are critical for determining the atmospheric lifetime of the compound and its contribution to the formation of secondary pollutants. The reaction with OH radicals is considered the dominant daytime degradation pathway for cis-3-hexenyl esters. acs.org

Table 1: Experimental Rate Coefficients for the Gas-Phase Reactions of cis-3-Hexenyl Isobutyrate with OH and O₃ at 298 K

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| OH | (4.84 ± 0.39) x 10⁻¹¹ | nih.govsciprofiles.comnih.govresearchgate.net |

| O₃ | (7.9 ± 0.9) x 10⁻¹⁷ | sciprofiles.comacs.org |

The atmospheric lifetime (τ) of this compound can be estimated based on these rate coefficients and the typical atmospheric concentrations of the oxidants. With a short atmospheric lifetime of less than 8 hours, long-range transport of this compound is unlikely, indicating that its impact is primarily on a local and regional scale. nih.govacs.org

The oxidation of this compound leads to the formation of various smaller, oxygenated products, such as aldehydes and organic acids. nih.govacs.org These products can then participate in further atmospheric reactions. A significant consequence of the atmospheric oxidation of BVOCs like this compound is the formation of Secondary Organic Aerosols (SOA). mdpi.comacs.org SOA is a major component of atmospheric particulate matter, which has implications for climate, air quality, and human health. nih.gov

While direct studies on the SOA formation potential of this compound are limited, research on analogous compounds provides valuable insights. For instance, the ozonolysis of cis-3-hexenyl acetate, a structurally similar GLV, has been shown to produce SOA. nih.gov However, the acetate functional group is thought to inhibit the formation of oligomers, which are key components of SOA, leading to lower SOA yields compared to other GLVs like cis-3-hexen-1-ol (B126655). researchgate.net Given the structural similarities, it is plausible that the isobutyrate group in this compound could also influence oligomer formation and thus its SOA yield. The oxidation of biogenic precursors is estimated to be a significant source of global SOA particles. acs.org

Theoretical Chemistry Approaches in Atmospheric Reaction Mechanism Elucidation

Theoretical chemistry provides powerful tools for investigating the complex reaction mechanisms of atmospheric compounds at a molecular level. researchgate.netacs.org For this compound and related esters, computational methods are employed to complement experimental findings and to predict reaction pathways and kinetics where experimental data are unavailable. researchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure and energetics of molecules. researchgate.netacs.org In the context of atmospheric chemistry, DFT is applied to elucidate the reaction mechanisms of compounds like this compound with atmospheric oxidants.

For the reaction of related cis-3-hexenyl esters with ozone, DFT calculations have been performed to map out the potential energy surface of the reaction. researchgate.net These calculations help in identifying the transition states and intermediate species involved in the reaction pathway. The geometry optimizations, energy, and harmonic vibrational frequency calculations for all stationary points are typically performed at a specific level of theory, such as BHandHLYP/6-311+G(d,p). researchgate.net Such studies have shown that the reactivity of these esters towards ozone is dependent on their chemical structure, including the nature of the substituent group. researchgate.net

DFT has also been instrumental in systematic studies of the reactions of other unsaturated esters with OH radicals, providing a foundational understanding of the degradation mechanisms. nih.govacs.org These theoretical approaches can help in predicting the branching ratios of different reaction channels, which is crucial for understanding the distribution of oxidation products.

Transition State Theory (TST) is used in conjunction with the energetic information obtained from DFT calculations to compute reaction rate constants. researchgate.net TST provides a framework for understanding the kinetics of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate.

For the ozonolysis of cis-3-hexenyl esters, multiconformer TST (MC-TST) has been employed to calculate the rate constants, as these reactions involve multiple conformers of the reactants and transition states. researchgate.net The calculated rate constants from TST have shown good agreement with experimental values for similar compounds, validating the theoretical approach. researchgate.net This agreement underscores the predictive power of combining DFT and TST for studying the atmospheric reactions of complex organic molecules. These theoretical calculations are essential for developing and refining atmospheric chemical models to improve air quality predictions. researchgate.net

Ecological Functions and Inter-organismal Interactions of this compound

Ecological Functions and Inter Organismal Interactions of 3 Hexenyl Isobutyrate

Plant-Mediated Emission Dynamics in Response to Biotic and Abiotic Stressors

The emission of volatile organic compounds (VOCs) is a key mechanism through which plants interact with their environment. Among these, 3-hexenyl isobutyrate, a green leaf volatile (GLV), plays a significant role in plant defense and communication. Its release is not constant but is dynamically regulated by a variety of environmental cues, including damage from herbivores, and abiotic stresses like drought and UV radiation.

Mechanical Wounding and Herbivore-Induced Volatile (HIPV) Emission Profiles

Plants release this compound in response to physical damage, whether it be from mechanical wounding or herbivore feeding. nih.govresearchgate.net This compound is part of a blend of herbivore-induced plant volatiles (HIPVs) that can vary in composition depending on the plant and herbivore species involved. nih.gov For instance, tomato plants (Solanum lycopersicum) infested with the tomato leafminer (Tuta absoluta) emit a different volatile profile compared to those infested with the whitefly (Bemisia tabaci). nih.gov Specifically, the emission of (Z)-3-hexenyl isobutyrate was noted in tomato plants responding to herbivory. nih.gov

Research on goldenrod (Solidago altissima) has shown that exposure to emissions from the gall-inducing fly Eurosta solidaginis can prime the plant to release higher amounts of certain volatiles when subsequently damaged by caterpillars. nih.gov Among the compounds that showed a marginally significant increase in emission from these primed plants was (Z)-3-hexenyl isobutyrate. nih.gov This suggests a sophisticated defense mechanism where the plant is pre-emptively prepared for future attacks.

Similarly, studies on tomato plants have revealed that the emission of various esters of (Z)-3-hexenol, including the isobutyrate form, is a characteristic response to infection by an avirulent strain of Pseudomonas syringae pv. tomato, indicating its role in the plant's immune response. nih.govfrontiersin.orgcsic.esfrontiersin.org

Table 1: Emission of this compound in Response to Biotic Stress

| Plant Species | Biotic Stressor | Key Findings | Reference |

|---|---|---|---|

| Tomato (Solanum lycopersicum) | Tuta absoluta (chewing herbivore) | Part of the HIPV blend emitted. | nih.gov |

| Goldenrod (Solidago altissima) | Eurosta solidaginis (gall-inducing fly) followed by caterpillar feeding | Marginally significant increase in emission from primed plants. | nih.gov |

| Tomato (Solanum lycopersicum) | Pseudomonas syringae pv. tomato (avirulent strain) | Differentially emitted during the immune response. | nih.govcsic.esfrontiersin.org |

| Heather (Calluna vulgaris) | Lochmaea suturalis (specialist herbivore) | Higher emissions found at sites where the herbivore was not present, suggesting a complex interaction with plant phenology and herbivore abundance. | mdpi.com |

Abiotic Stress-Induced Volatile Emissions (e.g., Drought, UV Radiation, Soil Nutrients)

The release of this compound is also influenced by abiotic environmental factors. nih.gov For instance, the invasive weed Calluna vulgaris has been observed to alter its volatile emissions in response to attenuated UV radiation. mdpi.com While the study did not specifically single out this compound in this context, it highlights the sensitivity of plant volatile emissions to abiotic stressors.

Furthermore, research on Bituminaria bituminosa has indicated that the emission of (Z)-3-hexenyl isobutyrate can be influenced by the presence of arbuscular mycorrhizal fungi (AMF), which are beneficial soil microbes that can affect nutrient uptake and drought tolerance. unipi.it This suggests an indirect link between soil nutrient status, microbial symbionts, and the emission of this volatile compound. While direct studies on the impact of drought and specific soil nutrients on this compound emission are not extensively detailed in the provided context, the general understanding is that such stressors do modulate the release of green leaf volatiles. nih.govicm.edu.pl

Ontogenetic and Spatio-temporal Patterns of Emission

The emission of this compound is not uniform throughout a plant's life cycle or across its different parts. Studies on soybean have shown that the emission of herbivore-induced volatiles, including (Z)-3-hexenyl isobutyrate, varies with the age of the plant and the specific leaves being damaged. d-nb.info For example, in soybean, the emission of (Z)-3-hexenyl isobutyrate was detected from damaged primary leaves and the 1st and 3rd trifoliate leaves, but not from the 5th trifoliate leaves, indicating a clear ontogenetic pattern. d-nb.info

Furthermore, the timing of emission can exhibit spatio-temporal dynamics. Some plants have been observed to release certain green leaf volatiles, such as esters of (Z)-3-hexenol, predominantly during the dark phase. hebmu.edu.cn This nocturnal emission pattern can have specific ecological implications, for instance, in deterring nocturnal herbivores. hebmu.edu.cn While the specific diurnal or nocturnal emission pattern of this compound is not consistently detailed across different studies, the general principle of temporal variation in GLV emission is well-established. researchgate.netuva.nl

Table 2: Ontogenetic Variation in (Z)-3-Hexenyl Isobutyrate Emission in Soybean (Glycine max) after Herbivore Damage

| Leaf Type | Mean Emission (ng) ± SE |

|---|---|

| Primary leaves | 1 ± 0.2 |

| 1st trifoliate | Trace |

| 3rd trifoliate | 2 ± 0.4 |

| 5th trifoliate | Not detected |

Data adapted from a study on soybean herbivore-induced volatile emissions. d-nb.info

Role in Plant Communication and Defense Signaling

Beyond its direct effects on herbivores, this compound plays a crucial role in the intricate communication networks of plants, both within a single plant and between neighboring plants. This signaling is fundamental to a plant's ability to mount a timely and effective defense against various threats.

Intra-plant and Inter-plant Signaling Mechanisms

Volatile compounds like this compound can act as airborne signals, transmitting information from a damaged part of a plant to its undamaged parts. biorxiv.org This intra-plant communication allows for a systemic response, preparing the entire plant for a potential threat.

More remarkably, these volatiles can also travel through the air to be perceived by neighboring plants, a phenomenon known as inter-plant communication or plant-to-plant signaling. csic.es Upon receiving these chemical cues, neighboring plants can activate their own defense mechanisms in anticipation of an attack. This "eavesdropping" allows for a community-level defense response. For example, the emission of (Z)-3-hexenyl esters from tomato plants has been linked to plant-to-plant signaling. csic.es

Priming of Plant Defense Responses

One of the key functions of this compound and other HIPVs in plant communication is the "priming" of defense responses. nih.gov Priming is a state of heightened alertness where a plant is prepared to respond more quickly and strongly to a future attack. nih.gov Instead of fully activating costly defense mechanisms, which might not be immediately necessary, the plant enters a sensitized state.

Exposure to volatiles like (Z)-3-hexenyl acetate (B1210297), a closely related compound, has been shown to prime defense responses in neighboring plants. csic.esfrontiersin.org When a primed plant is subsequently attacked, it can mount a more robust defense, which may include the production of defensive proteins and other secondary metabolites. hebmu.edu.cn This priming effect has been described as a "green vaccination" for plants. biorxiv.org Research on Solidago altissima demonstrated that exposure to herbivore-associated emissions, which included a marginal increase in (Z)-3-hexenyl isobutyrate, led to a primed volatile response upon subsequent herbivory. nih.gov

Interactions with Plant Pathogens and Disease Resistance

(Z)-3-Hexenyl isobutyrate is one of several green leaf volatile (GLV) esters that play a significant role in plant defense mechanisms, particularly in response to pathogen attacks. Research has demonstrated that the emission of these compounds is altered when plants mount an immune response.

Studies on tomato plants (Solanum lycopersicum) have provided detailed insights into this process. When a tomato cultivar resistant to the bacterial pathogen Pseudomonas syringae pv. tomato (Pst) establishes an Effector-Triggered Immunity (ETI) response, it differentially emits a specific profile of volatile organic compounds (VOCs). csic.esfrontiersin.org This profile is characterized by the significant over-emission of esters of (Z)-3-hexenol, including (Z)-3-hexenyl acetate, (Z)-3-hexenyl propionate, (Z)-3-hexenyl isobutyrate, and (Z)-3-hexenyl butyrate (B1204436). csic.esfrontiersin.orgnih.gov This specific blend of GLV esters helps define the chemical signature of an immunized plant response, distinguishing it from the VOC profile of a susceptible plant infected with a virulent bacterial strain. csic.es

The induction of these GLV esters is not limited to a single tomato cultivar; the emission of (Z)-3-hexenyl acetate, -propionate, -isobutyrate, and -butyrate has been observed in different cultivars upon infection with Pst, suggesting a conserved defense strategy. nih.gov While research has highlighted the defensive role of other esters in this blend, such as (Z)-3-hexenyl butyrate inducing stomatal closure to prevent bacterial entry, the specific over-emission of (Z)-3-hexenyl isobutyrate during a successful immune response points to its integral role in the complex signaling and defense chemistry of the plant. frontiersin.orgnih.gov This suggests that (Z)-3-hexenyl isobutyrate may act as a signaling molecule involved in the plant's defense response. frontiersin.org

Further evidence of its role in plant-insect-pathogen interactions comes from studies on grapevines (Vitis vinifera). In uninfested grape plants, (Z)-3-hexenyl isobutyrate is among the detected volatile compounds. techscience.com However, its emission levels decrease significantly after infestation by the aphid Aphis illinoisensis, indicating its involvement in the plant's response to herbivory, which is often linked to pathogen transmission. techscience.com

Table 1: Emission of (Z)-3-Hexenyl Isobutyrate in Plant-Pathogen Interactions

| Plant Species | Pathogen/Stressor | Observation | Reference(s) |

| Tomato (Solanum lycopersicum) | Pseudomonas syringae pv. tomato (avirulent strain) | Significantly increased emission during Effector-Triggered Immunity (ETI) response. | csic.esfrontiersin.orgnih.gov |

| Grapevine (Vitis vinifera) | Aphis illinoisensis (Aphid Infestation) | Detected in uninfested plants; emission significantly decreased after infestation. | techscience.com |

Chemosensory Perception and Behavioral Modulation in Insects

This compound functions as a semiochemical, a chemical signal that mediates interactions between organisms. It is perceived by the chemosensory systems of various insects, influencing their behavior.

Insects detect volatile chemical cues like this compound through sophisticated olfactory systems. nih.gov These systems rely on specialized receptors located on sensory neurons, which are housed in hair-like structures primarily on the antennae. eolss.netslu.se The process begins when hydrophobic odorant molecules enter the insect's sensilla and are transported by odorant binding proteins (OBPs) or chemosensory proteins (CSPs) through the aqueous lymph to olfactory receptors (ORs) or ionotropic receptors (IRs). mdpi.comfrontiersin.orgnih.gov This binding event triggers a neural signal that is processed in the brain, leading to a behavioral response. nih.gov

Specific research has demonstrated the detection of (Z)-3-hexenyl isobutyrate by insect antennae. In a study involving 12 species of gall midges (Diptera: Cecidomyiidae), (Z)-3-hexenyl isobutyrate was one of the plant volatiles tested for antennal response using coupled gas chromatographic-electroantennographic detection (GC-EAD). nih.gov The results showed that this compound elicited electrophysiological responses in the midges' antennae. Notably, the response was sex-specific, with significantly more females than males responding to (Z)-3-hexenyl isobutyrate. nih.gov This suggests that the compound may be a relevant host-location cue for female gall midges, which are under pressure to find suitable plants for oviposition. nih.gov

As a semiochemical, this compound can act as either an attractant or a repellent, depending on the insect species and the ecological context. eolss.netchemimpex.com Its presence in the volatile emissions of plants is a key piece of chemical information used by insects.

Research has identified (Z)-3-hexenyl isobutyrate as a component of a blend of plant-produced repellents. eolss.net In tobacco plants (Nicotiana tabacum), it is part of a volatile mixture that includes (Z)-3-hexen-1-ol, (Z)-3-hexenyl acetate, (Z)-3-hexenyl butyrate, and (Z)-3-hexenyl tiglate, which collectively repel the tobacco budworm, Heliothis virescens. eolss.net

Conversely, in other contexts, it is considered a potential attractant. chemimpex.comchemimpex.com For instance, it is a volatile compound found in uninfested grapevine plants, which could play a role in the initial attraction of herbivores or their natural enemies. techscience.com The change in its emission upon aphid infestation suggests a dynamic role in signaling, potentially indicating host suitability or unsuitability to different insect species. techscience.com The compound's function is often dependent on being part of a specific blend of volatiles, where the ratio of components is crucial for eliciting a particular behavior. eolss.net

Table 2: Documented Semiochemical Roles of (Z)-3-Hexenyl Isobutyrate

| Insect Species | Common Name | Role | Source Plant (if specified) | Reference(s) |

| Heliothis virescens | Tobacco Budworm | Repellent (as part of a blend) | Nicotiana tabacum (Tobacco) | eolss.net |

| Gall midges (Cecidomyiidae) | Gall Midge | Potential Attractant / Host Cue (elicits female antennal response) | General plant volatile | nih.gov |

The ability of this compound to modify insect behavior makes it a candidate for use in sustainable and eco-friendly pest management strategies. chemimpex.comchemimpex.com These strategies often leverage semiochemicals to manipulate pest populations, for example, in "push-pull" systems.

A push-pull strategy involves using repellents ("push") to drive pests away from a primary crop and attractants ("pull") to lure them into traps or onto trap crops. tandfonline.com Given that (Z)-3-hexenyl isobutyrate has been identified as a repellent for significant pests like the tobacco budworm, it has potential for use as a "push" component. eolss.nettandfonline.com Its natural origin and low toxicity are advantageous qualities for such applications, aligning with the growing demand for sustainable alternatives to synthetic pesticides. chemimpex.comchemimpex.com

While specific, large-scale applications of this compound are still under investigation, the principles are well-established with related compounds. For example, a push-pull strategy using a blend of (Z)-3-hexenyl acetate and 4-ethylbenzaldehyde (B1584596) as a repellent has been shown to successfully manipulate the distribution of the bean bug, Riptortus pedestris, in soybean fields. tandfonline.com The exploration of this compound and other green leaf volatiles continues to be an active area of research for developing novel and environmentally sound methods of insect control. chemimpex.comchemimpex.com

Synthetic Methodologies for 3 Hexenyl Isobutyrate and Analogs in Research

Chemical Synthesis Routes for Research-Grade Compounds

Chemical synthesis provides a reliable and well-established means of producing 3-hexenyl isobutyrate and its analogs for research purposes. These methods offer high yields and purity, which are critical for analytical standards and investigatory studies.

Acid-Catalyzed Esterification Processes

A primary chemical route for synthesizing this compound is through acid-catalyzed esterification, often a Fischer esterification. This method involves the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst. For the synthesis of (Z)-3-hexen-1-yl isobutyrate, (Z)-3-hexen-1-ol is reacted with isobutyric acid. smolecule.com

The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which protonates the carbonyl oxygen of the isobutyric acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. smolecule.com The process is reversible, and to drive the equilibrium towards the formation of the ester, the reaction is often heated under reflux. smolecule.com

For analogous esters like n-butyric acid cis-3-hexen-1-yl ester, specific reaction parameters have been outlined to optimize the yield. These parameters are generally applicable to the synthesis of similar esters. Maintaining a specific molar ratio of reactants, for instance, an alcohol-to-acid ratio of 1:1.2, can help minimize side reactions. The reaction temperature is also a critical factor; for acid-catalyzed reactions, a range of 80–100°C is often maintained to ensure favorable kinetics without causing degradation of the thermally sensitive substrates.

| Parameter | Recommended Condition | Purpose |

| Reactants | cis-3-hexen-1-ol (B126655) and isobutyric acid | Formation of cis-3-hexenyl isobutyrate |

| Catalyst | Concentrated Sulfuric Acid | To protonate the carboxylic acid and increase reactivity |

| Temperature | 80–100°C | To enhance reaction kinetics without substrate degradation |

| Molar Ratio (Alcohol:Acid) | 1:1.2 | To minimize side reactions and drive equilibrium |

| Reaction Time | 3–5 hours (under reflux) | To achieve high conversion rates (typically 88-94%) |

Biocatalytic and Enzymatic Synthesis Approaches for GLV Esters

Biocatalytic methods, particularly those employing enzymes, have gained significant traction as green alternatives for the synthesis of GLV esters. These processes operate under milder conditions and offer high selectivity, which is particularly advantageous for producing natural-flavor compounds. mdpi.commdpi.com The biosynthesis of GLVs in plants involves a cascade of enzymatic reactions, starting from the lipoxygenase (LOX) pathway, which converts fatty acids into aldehydes that are subsequently reduced to alcohols and then esterified. mdpi.comresearchgate.netmdpi.com

Lipase-Catalyzed Transesterification and Esterification of Related Compounds

Lipases are a class of enzymes that are widely used for the synthesis of esters due to their stability and broad substrate specificity. mdpi.com In the context of GLV esters, lipases catalyze both esterification (reaction of an alcohol with a carboxylic acid) and transesterification (reaction of an alcohol with an existing ester).

Research has demonstrated the successful synthesis of (Z)-3-hexen-1-yl acetate (B1210297), a closely related analog of this compound, using lipase-catalyzed methods. Immobilized lipases, such as Candida antarctica Lipase B (often marketed as Novozym 435), are particularly effective. researchgate.net These enzymes can be used in solvent-free systems or in organic solvents like n-hexane. researchgate.net

In transesterification reactions for the synthesis of (Z)-3-hexen-1-yl acetate, various acyl donors can be used, including vinyl acetate and triacetin. researchgate.net The use of vinyl acetate as an acyl donor has been shown to result in very high yields, reaching up to 99% after 24 hours. researchgate.net Lipase from Rhizomucor miehei has also been successfully employed to catalyze the transesterification of cis-3-hexen-1-ol with triacetin, achieving a molar conversion of 81%. researchgate.net

| Enzyme | Reaction Type | Substrates | Acyl Donor | Solvent | Key Finding | Reference |

| Rapeseed Lipase | Transesterification | (Z)-3-hexen-1-ol | Vinyl Acetate | n-hexane | 99% yield of (Z)-3-hexen-1-yl acetate after 24h. | researchgate.net |

| Rhizomucor miehei Lipase | Transesterification | cis-3-hexen-1-ol | Triacetin | n-hexane | 81% molar conversion. | researchgate.net |

| Aspergillus oryzae | Esterification | cis-3-hexen-1-ol and acetic acid | - | Organic Solvent | High conversion, with efficiency decreasing with longer alcohol chains. | researchgate.net |

| Candida antarctica Lipase B | Transesterification | (Z)-3-hexen-1-ol | - | Green Solvents | High yields (>90%) of (Z)-3-hexen-1-yl acetate. | researchgate.net |

Optimization of Reaction Parameters for Yield and Specificity

The efficiency of lipase-catalyzed synthesis of GLV esters is highly dependent on several reaction parameters. The optimization of these parameters is crucial for maximizing the yield and ensuring the specificity of the desired product. Key parameters that are often investigated include reaction time, temperature, enzyme concentration, and the molar ratio of the substrates.

For the synthesis of flavor esters in a solvent-free system, studies have shown that the optimal conditions can vary depending on the specific ester being produced. For example, in the synthesis of nonyl caprylate, a maximum conversion of over 90% was achieved with a reaction time of 5 hours, a temperature of 40°C, and an enzyme amount of 25% (w/w of total substrate). utm.my In contrast, for ethyl valerate, a maximum conversion of over 80% was obtained in a much shorter reaction time of 45 minutes with a lower enzyme concentration of 15% (w/w). utm.my

Response surface methodology (RSM) is a common statistical tool used to evaluate the interactive effects of these parameters and determine the optimal conditions for synthesis. researchgate.nettandfonline.com For the enzymatic production of isoamyl acetate, an acid/alcohol mole ratio of 0.52, an enzyme concentration of 8.15% (w/w), a temperature of 43.2°C, and a reaction time of 5.27 hours were identified as optimal. tandfonline.com These findings highlight that even for similar types of esters, the optimal reaction conditions must be empirically determined.

| Ester Product | Parameter | Optimized Value | Resulting Conversion/Yield | Reference |

| Nonyl Caprylate | Reaction Time | 5 hours | >90% | utm.my |

| Temperature | 40°C | utm.my | ||

| Enzyme Amount | 25% (w/w) | utm.my | ||

| Ethyl Valerate | Reaction Time | 45 minutes | >80% | utm.my |

| Temperature | 40°C | utm.my | ||

| Enzyme Amount | 15% (w/w) | utm.my | ||

| Isoamyl Acetate | Acid/Alcohol Mole Ratio | 0.52 | ~3.5 mmol ester/g mixture | tandfonline.com |

| Enzyme Amount | 8.15% (w/w) | tandfonline.com | ||

| Temperature | 43.2°C | tandfonline.com | ||

| Reaction Time | 5.27 hours | tandfonline.com | ||

| Palm-based Wax Ester | Reaction Time | 7.38 hours | 84.6% | researchgate.net |

| Temperature | 53.9°C | researchgate.net | ||

| Enzyme Amount | 0.149 g | researchgate.net | ||

| Substrate Molar Ratio | 1:3.41 | researchgate.net |

Advanced Research Methodologies in 3 Hexenyl Isobutyrate Studies

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like 3-hexenyl isobutyrate. nih.govmdpi.commdpi.com This method excels at separating individual components from a complex mixture and providing definitive identification based on their mass-to-charge ratio. nih.govnih.gov In the context of this compound research, GC-MS is widely used for both qualitative and quantitative analysis of VOCs in various matrices, particularly in plant tissues. nih.govnih.gov

The process typically involves headspace solid-phase microextraction (HS-SPME) to capture volatiles from a sample, followed by injection into the GC-MS system. nih.govnih.govcabidigitallibrary.org The gas chromatograph separates the compounds based on their boiling points and polarity, and the mass spectrometer fragments the molecules and detects the resulting ions, creating a unique mass spectrum that acts as a chemical fingerprint. nih.gov This allows for the precise identification of cis-3-hexenyl isobutyrate, even when present in trace amounts among hundreds of other volatiles. nih.govfrontiersin.org

Research findings have successfully used GC-MS to identify (Z)-3-hexenyl isobutyrate as a natural volatile constituent in a variety of plants. For instance, it has been detected in healthy peanut plants (Arachis hypogaea), tomato plants (Solanum lycopersicum), and chili plants (Capsicum annuum). frontiersin.orgmdpi.comfrontiersin.org This analytical capability is the first step in understanding the compound's biological and ecological significance.

| Plant Species | Study Context | Reference |

| Tomato (Solanum lycopersicum) | Identified as a volatile emitted during the plant's immune response to bacterial pathogens. | frontiersin.org |

| Peanut (Arachis hypogaea) | Detected as a component of the volatile profile of healthy peanut plants. | mdpi.com |

| Chili (Capsicum annuum) | Found in healthy plant volatiles that elicited an antennal response in viruliferous whiteflies. | frontiersin.org |

| Apple (Malus domestica) | Identified as a volatile compound in the peels of various apple cultivars. | nih.gov |

In Situ Spectroscopic Techniques for Atmospheric Studies (e.g., Fourier Transform Infrared (FTIR) Spectroscopy)

Understanding the atmospheric chemistry of biogenic VOCs like this compound is critical for assessing their environmental impact. In situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for these investigations. acs.orgnih.govacs.org These methods allow researchers to monitor the gas-phase reactions of the compound in real-time under simulated atmospheric conditions. acs.orgnih.gov

In a notable study, the gas-phase kinetics of cis-3-hexenyl isobutyrate were examined in an environmental simulation chamber at ambient temperature (298 ± 2 K) and pressure (1000 ± 10 mbar). nih.govnih.gov Using long-path FTIR spectroscopy, scientists monitored the decay of cis-3-hexenyl isobutyrate in the presence of key atmospheric oxidants like hydroxyl radicals (OH) and ozone (O₃). acs.orgresearcher.life This research provided the first experimentally determined rate coefficients for these reactions. acs.orgacs.orgnih.govresearcher.life The results are crucial for modeling the atmospheric lifetime and potential for secondary organic aerosol (SOA) formation of this compound.

The following table presents the experimentally determined reaction rate coefficients for cis-3-hexenyl isobutyrate with major atmospheric oxidants. acs.orgresearcher.life

| Reactant | Rate Coefficient (k) | Units | Study Conditions | Reference |

| OH Radical | (4.84 ± 0.39) | 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | (298 ± 2) K, (1000 ± 10) mbar | acs.orgnih.gov |

| Ozone (O₃) | (7.9 ± 0.9) | 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ | (298 ± 2) K, (1000 ± 10) mbar | researcher.life |

Metabolomics and Transcriptomics for Volatile Pathway Analysis

Metabolomics and transcriptomics are advanced "omics" technologies that provide a systems-level understanding of how and why organisms produce specific compounds. In the study of this compound, these approaches connect the production of the volatile compound (metabolome) with the underlying gene expression (transcriptome) that governs its synthesis. frontiersin.orgacs.orgnih.gov

Metabolomic analyses, often using GC-MS, have revealed that the emission of (Z)-3-hexenyl isobutyrate can be significantly upregulated under specific conditions, such as a plant's defense response to pathogens. frontiersin.org For example, a non-targeted metabolomics study of tomato plants showed that the emission of several esters, including (Z)-3-hexenyl isobutyrate, increased significantly when the plants mounted an effective immune response against bacterial infection. frontiersin.org This suggests a direct role for the compound in plant defense.

Transcriptomics complements these findings by identifying the genes involved in the compound's biosynthesis. The formation of esters like this compound occurs via the lipoxygenase (LOX) pathway. acs.orgfrontiersin.org Key enzymes in this pathway include lipoxygenases, hydroperoxide lyase (HPL), alcohol dehydrogenase (ADH), and, critically for ester formation, alcohol acyltransferases (AATs). acs.orgfrontiersin.org Transcriptomic studies have shown that the expression of AAT genes correlates with the emission of volatile esters, including those of (Z)-3-hexenol, providing strong evidence for their role as the rate-limiting enzymes in the final step of biosynthesis. frontiersin.orgfrontiersin.org

| Research Area | Key Finding | Implication | Reference |

| Metabolomics | Increased emission of (Z)-3-hexenyl isobutyrate in tomato plants during Effector-Triggered Immunity (ETI) against Pseudomonas syringae. | Suggests a functional role for the compound in active plant defense against pathogens. | frontiersin.org |

| Transcriptomics | Expression of Alcohol Acyltransferase (AAT) genes is correlated with the emission of green leaf volatile esters. | Identifies AATs as the key enzymes responsible for the final synthesis step of this compound from its alcohol precursor. | frontiersin.orgfrontiersin.org |

Electroantennography (EAG) and Behavioral Assays in Chemical Ecological Investigations

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the response of an insect's antenna to olfactory stimuli. researchgate.netnih.gov It is a primary screening tool to determine which volatile compounds in a plant's scent are detected by a given insect species. researchgate.netsare.org A significant EAG response to this compound indicates that the insect has olfactory receptors capable of detecting the molecule, identifying it as a semiochemical (a chemical involved in communication). frontiersin.orgresearchgate.net

Research has shown that this compound is indeed detected by several insect species. An olfactory receptor (HparOR38) in the scarab beetle Holotrichia parallela responds to (Z)-3-hexenyl isobutyrate. researchgate.net In another study, EAG recordings revealed that viruliferous whiteflies (Bemisia tabaci) carrying the Chili Leaf Curl Virus showed a significant antennal response to cis-3-hexenyl isobutyrate, a compound found in healthy chili plants. frontiersin.org Furthermore, EAG studies on gall midges demonstrated that (Z)-3-hexenyl-isobutyrate elicited responses in a significantly higher number of females than males, suggesting a potential role in sex-specific behaviors like host-finding for oviposition. nih.gov

While EAG confirms perception, behavioral assays, such as Y-tube olfactometer tests, are necessary to determine the behavioral outcome (attraction, repulsion, or no response). researchgate.netsare.org The combination of EAG and behavioral assays is essential for deciphering the ecological role of this compound as an attractant, repellent, or host recognition cue in insect-plant interactions. frontiersin.orgresearchgate.net

| Insect Species | Technique | Finding | Reference |

| Whitefly (Bemisia tabaci) | EAG | Viruliferous females exhibit a significant antennal response to cis-3-hexenyl isobutyrate from healthy host plants. | frontiersin.org |

| Scarab Beetle (Holotrichia parallela) | Receptor Screening | The olfactory receptor HparOR38 responds specifically to (Z)-3-hexenyl isobutyrate. | researchgate.net |

| Gall Midges (Cecidomyiidae) | EAG | (Z)-3-hexenyl isobutyrate evokes responses in significantly more females than males across several species. | nih.gov |

Future Research Directions for 3 Hexenyl Isobutyrate

Elucidating Undiscovered Biosynthetic Genes and Enzymes

The formation of 3-hexenyl isobutyrate in plants is a multi-step enzymatic process. While the general pathway is understood, the specific genes and enzymes responsible for the final esterification step remain largely uncharacterized for this particular compound.

The biosynthesis begins with the creation of (Z)-3-hexenol from the degradation of fatty acids. frontiersin.orgmdpi.com The final step is catalyzed by an alcohol acyltransferase (AAT), which links (Z)-3-hexenol with an isobutyryl group derived from isobutyryl-CoA. nih.gov AATs are part of a large and diverse family of enzymes, and different plants possess AATs with varying affinities for different alcohol and acyl-CoA substrates. nih.govfrontiersin.org For instance, studies on apricot have identified an AAT gene, PaAAT1, responsible for producing C6 esters like (Z)-3-hexenyl acetate (B1210297), demonstrating high activity with hexenol and its isomers. frontiersin.orgnih.govresearchgate.net Similarly, research on melon and strawberry has characterized AATs with distinct substrate preferences. acs.orgresearchgate.netacs.orgnih.gov

The precursor, isobutyryl-CoA, is derived from the amino acid valine through a series of enzymatic reactions. mdpi.comgoogle.comwikipedia.org However, the complete enzymatic cascade and the specific AAT gene that preferentially synthesizes this compound are yet to be discovered. Future research will likely focus on genome-wide screening and functional characterization of AAT candidates in plants known to produce this ester. frontiersin.org Identifying these specific genes and enzymes is crucial for understanding the regulation of its production in nature and for potential biotechnological applications.

Comprehensive Modeling of Atmospheric Lifetime and Transformation Products

Once released into the atmosphere, this compound, as a biogenic volatile organic compound (BVOC), undergoes chemical transformations that impact air quality. Recent studies have provided the first kinetic data for its reactions with key atmospheric oxidants.

The atmospheric lifetime of cis-3-hexenyl isobutyrate is primarily determined by its reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). Experimental studies have determined the gas-phase reaction rate coefficients for its reaction with OH radicals and ozone for the first time. mdpi.com These findings are critical for improving existing kinetic databases and developing structure-activity relationship (SAR) methodologies to predict the reactivity of other volatile organic compounds. mdpi.com

Future research will need to build on this foundation by:

Investigating other oxidative pathways: While data for OH and O₃ reactions now exist, the kinetics of its reaction with other significant atmospheric oxidants like nitrate radicals (NO₃) and chlorine atoms (Cl) need to be determined.

Identifying transformation products: The specific chemical products formed from the atmospheric degradation of this compound are currently unknown. Identifying these products is essential for understanding its impact on the formation of secondary organic aerosols and ground-level ozone.

Table 1: Experimentally Determined Gas-Phase Reaction Rate Coefficients for cis-3-Hexenyl Isobutyrate at 298 K

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| OH Radical | (4.84 ± 0.39) x 10⁻¹¹ |

| Ozone (O₃) | (7.9 ± 0.9) x 10⁻¹⁷ |

Advanced Understanding of Specific Receptor Interactions in Target Organisms

Insects rely on a sophisticated olfactory system to detect plant volatiles for behaviors such as finding hosts, locating oviposition sites, and mating. researchgate.netencyclopedia.pub Understanding how this compound is perceived by insects at the molecular level is a key area for future research.

The insect olfactory system involves several families of proteins, including odorant receptors (ORs), ionotropic receptors (IRs), odorant binding proteins (OBPs), and chemosensory proteins (CSPs). encyclopedia.pubfrontiersin.orgfrontiersin.orgplos.orgacs.orgnih.gov ORs, located on olfactory receptor neurons, are responsible for detecting a wide array of volatile chemicals. nih.govnih.govnih.gov These receptors can be highly specialized or broadly tuned to different compounds. frontiersin.orgnih.gov OBPs and CSPs are soluble proteins found in the sensillar lymph that bind to hydrophobic odorant molecules and transport them to the receptors. frontiersin.orgplos.orgacs.orgnih.govfrontiersin.org

While research has identified receptors for various green leaf volatiles and esters in different insect species, the specific ORs that bind to this compound have not yet been identified. nih.govoup.comberkeley.eduuni-konstanz.depnas.org Future research directions include:

De-orphanizing olfactory receptors: Using techniques like in vivo expression in Drosophila or other model systems to screen the entire repertoire of an insect's ORs against this compound to identify the specific receptor(s) that respond to it.

Characterizing binding proteins: Investigating the binding affinities of various OBPs and CSPs to this compound to understand their role in its transport and perception.

Structural biology studies: Determining the three-dimensional structure of the receptor-ligand complex to understand the molecular basis of their interaction and specificity.

Development of Sustainable Production Methods for Research and Specific Applications

The demand for natural flavor and fragrance compounds is growing, driving the need for sustainable production methods that are not reliant on traditional agriculture or chemical synthesis. medcraveonline.comnyc.phperfumedirect.com Biotechnology offers promising alternatives for the production of this compound.

Current research focuses on two main biocatalytic approaches:

Whole-cell biocatalysis: This involves genetically engineering microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae) to produce esters. nih.govmedcraveonline.complos.orgbohrium.comnih.gov By introducing genes for alcohol and acyl-CoA biosynthesis along with a suitable alcohol acyltransferase (ATF), these microbes can be turned into cellular factories for ester production from simple sugars. nih.govnih.gov This approach has been successfully used to produce a variety of acetate and isobutyrate esters. nih.gov

Enzymatic Synthesis: This method uses isolated enzymes, particularly lipases, to catalyze the esterification reaction in a controlled environment. mdpi.commdpi.comnih.govnih.govresearchgate.net Immobilized lipases are often used to improve stability and allow for reuse, making the process more cost-effective. mdpi.commdpi.comnih.gov Lipase-catalyzed synthesis can be performed in organic solvents or solvent-free systems, offering a greener alternative to chemical synthesis. plos.orgmdpi.com

Future research will aim to optimize these methods for the specific production of this compound. This includes identifying novel, highly efficient enzymes (lipases or AATs) through bioprospecting or protein engineering, and optimizing fermentation or reaction conditions to maximize yield and purity. rsc.orgrsc.org The development of continuous production processes, such as those using fluidized bed reactors, also holds promise for industrial-scale, sustainable synthesis. plos.org

Table 2: Comparison of Sustainable Production Strategies

| Production Method | Description | Key Research Areas |

|---|---|---|

| Whole-Cell Biocatalysis | Uses genetically engineered microbes (e.g., E. coli, yeast) to convert renewable feedstocks (e.g., glucose) into the target ester. | Pathway engineering to increase precursor supply; Identifying and expressing highly active AATs; Optimizing fermentation conditions. |

| Enzymatic Synthesis | Uses isolated enzymes (e.g., lipases) to catalyze the esterification of (Z)-3-hexenol and an isobutyrate source. | Screening for novel enzymes with high specificity and stability; Enzyme immobilization for reusability; Optimization of reaction media (solvent-free systems). |

Q & A

Basic Questions

Q. How can researchers accurately identify 3-Hexenyl isobutyrate in complex biological samples using gas chromatography-mass spectrometry (GC-MS)?

- Methodological Answer : Utilize retention indices (RI) and mass spectral libraries (e.g., NIST database) for compound identification. For stereoisomeric differentiation, employ chiral columns or compare fragmentation patterns. The molecular ion peak at m/z 170 and characteristic fragments (e.g., m/z 67 for the isobutyrate moiety) aid confirmation . Calibration with authentic standards (e.g., cis-3-Hexenyl isobutyrate, CAS 41519-23-7) ensures specificity, particularly in plant VOC studies .

Q. What physicochemical properties of this compound are critical for optimizing its extraction and analysis in volatile organic compound (VOC) studies?

- Key Properties :

- Boiling Point : 92°C at 20 mmHg (enables headspace extraction at moderate temperatures) .

- Density : 0.878 g/mL (affects phase separation in liquid-liquid extraction) .

- LogP : Estimated ~2.8 (influences affinity for SPME fiber coatings like PDMS/DVB) .

Advanced Research Questions

Q. How can conflicting reports on the ecological role of this compound in plant-insect interactions be resolved?

- Experimental Design :

- Controlled Bioassays : Compare herbivory rates on transgenic plants with silenced this compound biosynthesis vs. wild types .

- Dose-Response Studies : Test electrophysiological responses in insects (e.g., Corebus spp.) to synthetic blends at varying concentrations .

- Field Trials : Monitor predator attraction (e.g., ladybirds) using volatile traps in plots with/without the compound .

Q. What strategies ensure stereoisomeric purity of (Z)-3-Hexenyl isobutyrate during synthesis, and how is this validated?

- Synthesis : Use asymmetric catalysis (e.g., lipase-mediated esterification) to favor the Z-isomer .

- Validation :

- Chiral GC Columns : Compare retention times with certified standards (e.g., NIST reference data) .

- NMR Spectroscopy : Analyze coupling constants (e.g., JH,H ~10–12 Hz for cis vs. trans configurations) .

Q. What metabolic engineering approaches enhance microbial biosynthesis of this compound precursors like isobutyrate?

- Pathway Design :

- Knock out alcohol dehydrogenase (ADH) genes in E. coli to redirect carbon flux from ethanol to isobutyrate .

- Overexpress thiolase (atoB) and β-ketothiolase (bktB) for acetyl-CoA condensation .

- Optimization : Use fed-batch fermentation with glucose feed to maintain substrate availability while minimizing acetate toxicity.

Q. How do multivariate statistical methods address variability in VOC studies involving this compound?

- PCA Applications : Reduces dimensionality to identify key VOCs (e.g., this compound) driving separation between treatment groups (e.g., pathogen-infected vs. healthy plants) .

- Random Forest Analysis : Handles high variability in VOC datasets by identifying compound importance scores (e.g., contribution to plant defense phenotypes) .

- Validation : Cross-validate models with independent datasets and confirm via permutation tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.